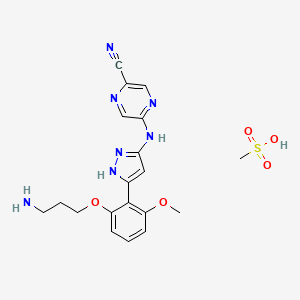

Prexasertib Mesylate Hydrate

Description

The Role of Cell Cycle Checkpoints and DNA Damage Response in Cancer Biology

The cell cycle is punctuated by surveillance mechanisms known as checkpoints, which can halt progression in response to various stresses, including DNA damage. oncohemakey.comnih.gov This provides an opportunity for the cell to repair the damage before proceeding to the next phase, thereby maintaining genomic integrity. nih.gov The DNA damage response (DDR) is a complex network of signaling pathways that detects DNA lesions, signals their presence, and promotes their repair. nih.govplos.org

There are four primary checkpoints, each responding to different types of cellular insults. oncohemakey.comresearchgate.net The G1 checkpoint prevents the replication of damaged DNA, the S phase checkpoint slows or stops DNA synthesis in response to damage or stalled replication forks, the G2 checkpoint blocks entry into mitosis if DNA is damaged or incompletely replicated, and the spindle assembly checkpoint ensures proper chromosome attachment to the mitotic spindle. oncohemakey.comresearchgate.net

In many cancer cells, key components of these checkpoint pathways, such as the tumor suppressor protein p53, are mutated and non-functional. nih.gov This loss of checkpoint control contributes to the accumulation of genetic alterations that drive tumor progression. nih.govnih.gov

Replication Stress and Genomic Instability in Malignant Transformation

Genomic instability is a fundamental characteristic of cancer, and replication stress is a major driver of this phenomenon. nih.govhilarispublisher.com Replication stress arises from the slowing or stalling of replication forks, the machinery responsible for DNA duplication. hilarispublisher.commdpi.com This can be triggered by various factors, including the activation of oncogenes, which can lead to aberrant origin firing, collisions between the replication and transcription machinery, and a depletion of the necessary building blocks for DNA synthesis. hilarispublisher.comaacrjournals.org

Oncogenes like MYC and RAS can accelerate the cell cycle, leading to an increased demand for DNA replication that outpaces the cell's capacity, resulting in stalled replication forks and DNA strand breaks. hilarispublisher.com This persistent replication stress is a feature of both pre-cancerous and cancerous cells and is a significant source of the genomic instability that fuels tumorigenesis. nih.gov Unresolved replication stress can lead to chromosome breakage and rearrangements, contributing to the complex karyotypes often observed in cancer cells. aacrjournals.org

Function of Checkpoint Kinases in Maintaining Genomic Integrity

Checkpoint kinases are a family of enzymes that play a pivotal role in the cellular response to DNA damage and replication stress. numberanalytics.com The two main checkpoint kinases are Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR). oncohemakey.comnumberanalytics.com ATM is primarily activated by DNA double-strand breaks, while ATR responds to a broader range of DNA damage, particularly single-stranded DNA that arises during replication stress. oncohemakey.com

Upon activation, ATM and ATR phosphorylate and activate a cascade of downstream targets, including the effector kinases Checkpoint Kinase 2 (Chk2) and Checkpoint Kinase 1 (Chk1), respectively. oncohemakey.comnumberanalytics.com These kinases, in turn, regulate a variety of cellular processes, including cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis (programmed cell death). nih.govnumberanalytics.com By halting the cell cycle, checkpoint kinases provide a crucial window of time for the DNA repair machinery to function before the damaged DNA is passed on to daughter cells. nih.gov Even during a normal, unperturbed S phase, checkpoint kinases like ATR, CHK1, and WEE1 are active and essential for preventing DNA breakage and maintaining genomic stability. nih.govoup.comnih.gov

Prexasertib (B560075) Mesylate Anhydrous as a Research Probe in Checkpoint Kinase Biology

Prexasertib mesylate anhydrous, also known as LY2606368, is a potent and selective small molecule inhibitor that has become an invaluable tool for investigating the roles of checkpoint kinases in cancer biology. newdrugapprovals.orgncats.io It primarily targets CHK1, with some activity against CHK2. ncats.iowikipedia.org By inhibiting these key kinases, prexasertib disrupts the cell's ability to respond to DNA damage, leading to a cascade of events that can be selectively lethal to cancer cells.

Overview of Checkpoint Kinase 1 (CHK1) as a Therapeutic Target

CHK1 is a serine/threonine kinase that acts as a central transducer in the DNA damage response pathway. nih.gov Activated by ATR in response to replication stress or DNA damage, CHK1 phosphorylates several downstream targets to orchestrate a cellular response. mdpi.comnih.gov A key function of CHK1 is to induce cell cycle arrest, primarily at the S and G2/M phases, by inhibiting the function of Cdc25 phosphatases. nih.govaacrjournals.org This prevents cells with damaged DNA from entering mitosis. d-nb.info

Many cancer cells have defects in the G1 checkpoint, often due to mutations in the p53 gene, making them highly reliant on the CHK1-dependent S and G2/M checkpoints for survival, especially when undergoing replication stress. nih.govnih.gov This dependency creates a therapeutic window, as inhibiting CHK1 in these cancer cells can lead to catastrophic consequences. Overexpression of CHK1 has been observed in various human tumors, including triple-negative breast cancer and neuroblastoma, and is often associated with resistance to chemotherapy and radiation. mdpi.compnas.orgnih.gov Therefore, targeting CHK1 has emerged as a promising strategy in cancer therapy. mdpi.comnih.gov

Specificity and Mechanism of Action of Prexasertib Mesylate Anhydrous

Prexasertib is a selective, ATP-competitive inhibitor of CHK1. nih.govmedchemexpress.commedchemexpress.com Its high affinity for CHK1 results in potent inhibition of the kinase's activity. medchemexpress.commedchemexpress.com Research has shown that prexasertib has an IC50 (the concentration required to inhibit 50% of the enzyme's activity) of less than 1 nM for CHK1. medchemexpress.commedchemexpress.com While it is highly selective for CHK1, it also exhibits inhibitory activity against CHK2, though to a lesser extent, with an IC50 of 8 nM. medchemexpress.commedchemexpress.com

The mechanism of action of prexasertib involves the abrogation of the CHK1-mediated cell cycle checkpoint. aacrjournals.org By inhibiting CHK1, prexasertib prevents the phosphorylation and inactivation of Cdc25 phosphatases. nih.gov This leads to premature entry into mitosis, even in the presence of DNA damage. In cancer cells, which often harbor high levels of intrinsic replication stress, this forced mitotic entry with unreplicated or damaged DNA leads to a phenomenon known as "mitotic catastrophe," ultimately resulting in apoptosis. mdpi.comaacrjournals.org

Prexasertib has been shown to induce DNA double-strand breaks and chromosomal fragmentation. medchemexpress.comaacrjournals.org In laboratory studies, treatment with prexasertib leads to an increase in markers of DNA damage and apoptosis. nih.gov For instance, in high-grade serous ovarian cancer cell lines, the combination of prexasertib and a PARP inhibitor led to a synergistic decrease in cell viability and a significant increase in DNA damage and apoptosis. nih.govsemanticscholar.org

Interactive Data Table: Kinase Inhibitory Profile of Prexasertib

| Kinase Target | Ki (nM) | IC50 (nM) |

| CHK1 | 0.9 medchemexpress.commedchemexpress.com | <1 medchemexpress.commedchemexpress.com |

| CHK2 | - | 8 medchemexpress.commedchemexpress.com |

| RSK1 | - | 9 medchemexpress.commedchemexpress.com |

| MELK | - | 38 medchemexpress.com |

| SIK | - | 42 medchemexpress.com |

| BRSK2 | - | 48 medchemexpress.com |

| ARK5 | - | 64 medchemexpress.com |

This table summarizes the in vitro inhibitory activity of Prexasertib against a panel of kinases. Data is compiled from publicly available research.

Detailed Research Findings

Numerous preclinical and clinical studies have explored the activity of prexasertib. In high-grade serous ovarian cancer models, prexasertib has demonstrated single-agent activity, particularly in tumors that are wild-type for the BRCA genes. aacrjournals.org It has also been shown to sensitize cancer cells to other therapies, such as PARP inhibitors. nih.govaacrjournals.org Clinical trials have investigated prexasertib in various solid tumors and hematological malignancies, including ovarian cancer, small cell lung cancer, and in pediatric patients with recurrent or refractory solid tumors. clinicaltrials.govclinicaltrials.govnih.govclinicaltrials.gov These studies have provided valuable insights into the compound's clinical potential and have helped to define its activity profile. For example, a phase 2 study in platinum-resistant ovarian cancer is currently underway. cancernetwork.com

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O2.CH4O3S/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-5(2,3)4/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCKOJKXQKKLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234015-55-4 | |

| Record name | 2-Pyrazinecarbonitrile, 5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234015-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prexasertib mesylate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PREXASERTIB MESYLATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/453V3E6666 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Prexasertib Mesylate Anhydrous Activity

Kinase Inhibition Profile and Selectivity

Prexasertib (B560075) exhibits a distinct profile of kinase inhibition, with high selectivity for CHK1 and CHK2 over other kinases. This selectivity is crucial for its mechanism of action and contributes to its therapeutic window.

ATP-Competitive Inhibition of CHK1

Prexasertib functions as a selective, ATP-competitive inhibitor of CHK1. medchemexpress.cominvivochem.comchemietek.com This means it directly competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of CHK1, thereby preventing the phosphorylation of its downstream targets. invivochem.comchemietek.com The inhibitory activity of prexasertib against CHK1 is highly potent, with a reported Ki (inhibition constant) of 0.9 nM and an IC50 (half-maximal inhibitory concentration) of less than 1 nM. medchemexpress.comclinisciences.com This potent inhibition disrupts the normal functioning of CHK1 in cell cycle control and DNA repair. newdrugapprovals.orgncats.io

Modulation of Other Kinases (e.g., MELK, SIK, BRSK2, ARK5, RSK1)

| Kinase | IC50 (nM) |

|---|---|

| CHK1 | <1 medchemexpress.cominvivochem.com |

| CHK2 | 8 medchemexpress.cominvivochem.com |

| RSK1 | 9 medchemexpress.commedchemexpress.com |

| MELK | 38 medchemexpress.comtargetmol.com |

| SIK | 42 medchemexpress.comtargetmol.com |

| BRSK2 | 48 medchemexpress.comtargetmol.com |

| ARK5 | 64 medchemexpress.comtargetmol.com |

Impact on DNA Damage Response Pathways

The primary mechanism of action of prexasertib is the disruption of the DNA damage response (DDR) pathway. nih.govspringermedicine.com By inhibiting CHK1 and CHK2, prexasertib prevents cancer cells from repairing DNA damage, which can lead to genomic instability and cell death. nih.govinvivochem.com

Abrogation of G2/M Cell Cycle Checkpoint

A crucial function of CHK1 is to enforce the G2/M cell cycle checkpoint in response to DNA damage, allowing time for DNA repair before the cell enters mitosis. mdpi.com Prexasertib abrogates this checkpoint, forcing cells with damaged DNA to proceed into mitosis prematurely. oncotarget.comaacrjournals.org This leads to a phenomenon known as "mitotic catastrophe," where the cell undergoes apoptosis due to the accumulation of extensive DNA damage. mdpi.com Studies have shown that prexasertib treatment leads to a reduction in the G2/M cell population and an increase in the S-phase population, accompanied by markers of DNA damage. nih.govoncotarget.com

The abrogation of the G2/M checkpoint by prexasertib is mediated through the disruption of the regulation of CDC25 phosphatases. nih.govtandfonline.com Activated CHK1 normally phosphorylates and inactivates CDC25 phosphatases, particularly CDC25C. oncotarget.comaacrjournals.org This inactivation prevents the dephosphorylation and activation of cyclin-dependent kinase 1 (CDK1), which is necessary for entry into mitosis. aacrjournals.orgtaylorandfrancis.com By inhibiting CHK1, prexasertib prevents the inactivation of CDC25C. oncotarget.com This leads to the inappropriate activation of CDK1, overriding the G2/M checkpoint and driving the cell into mitosis despite the presence of DNA damage. taylorandfrancis.com Research has demonstrated that treatment with prexasertib results in a reduction of both the basal and phosphorylated forms of CDC25C. oncotarget.com Prexasertib's ability to induce DNA damage has been shown to be dependent on CDC25A and CDK2. medchemexpress.comtargetmol.com

Modulation of Cyclin-Dependent Kinases (CDK2) Activity

Prexasertib's inhibition of CHK1 leads to a significant modulation of Cyclin-Dependent Kinase 2 (CDK2) activity. Under normal conditions, CHK1 phosphorylates and destabilizes the phosphatase CDC25A, which is responsible for activating CDK2. By inhibiting CHK1, Prexasertib prevents the degradation of CDC25A. researchgate.netresearchgate.net This accumulation of CDC25A results in the dephosphorylation and subsequent hyper-activation of CDK2. researchgate.netoncotarget.com This heightened CDK2 activity is a critical component of Prexasertib's mechanism, as the DNA damage effects of the compound are dependent on both CDC25A and CDK2. invivochem.comnih.gov

| Cell Line | Treatment | Effect on CDK2 Pathway | Reference |

|---|---|---|---|

| HGSOC Cell Lines | Prexasertib | Increased CDC25A levels and CDK2 signaling. | researchgate.net |

| MDA-MB-468 (TNBC) | FBXW7 knockdown (mimicking a condition of increased Cyclin E1/CDK2 activation) | Increased phosphorylation of the CDK2 substrate nucleophosmin, indicative of elevated CDK2 activity. | oncotarget.com |

| A549 and A427 (NSCLC) | Prexasertib in combination with Ciclopirox (B875) | Decreased cellular protein levels of CDK2. | mdpi.comnih.gov |

Induction of Replication Stress

A hallmark of Prexasertib's activity is the induction of profound replication stress, a state characterized by the slowing or stalling of replication forks. dntb.gov.uamdpi.com This is a direct consequence of CHK1 inhibition, as CHK1 plays a crucial role in stabilizing replication forks and managing the rate of DNA replication. springermedizin.de

Prexasertib treatment leads to the depletion of the available pool of Replication Protein A2 (RPA2) for binding to DNA. invivochem.comnih.gov RPA is a critical protein complex that binds to single-stranded DNA (ssDNA), protecting it from degradation and signaling for DNA repair. The increased number of replication forks and subsequent ssDNA exposure caused by Prexasertib overwhelms the available RPA pools. nih.gov This depletion is further evidenced by changes in the ratio of RPA2 to phosphorylated H2AX, supporting the induction of replication catastrophe. nih.gov In various cancer cell lines, Prexasertib treatment results in a time- and concentration-dependent increase in the phosphorylation of RPA32 (a subunit of the RPA complex) at serines 4 and 8, a marker of replication stress. aacrjournals.orgnih.gov

| Cell Line/Model | Prexasertib Concentration | Observed Effect on RPA | Reference |

|---|---|---|---|

| HeLa Cells | 100 nM | Depletes the pool of available RPA2 for binding to DNA. | invivochem.com |

| CRPC Cell Lines (VCAP, LNCaP, 22RV1, PC3) | 50 nM | Time- and concentration-dependent induction of pRPA32(S4/8). | aacrjournals.org |

| HGSOC PDX Models | Not Specified | Increased p-RPA2 (S4/S8) in tumors treated with Prexasertib. | nih.gov |

Prexasertib directly compromises the stability of replication forks. springermedizin.de By inhibiting CHK1, Prexasertib leads to an increase in the number of active replication forks while simultaneously reducing their stability. invivochem.comnih.gov This destabilization results in the collapse of replication forks, a critical event leading to the formation of DNA double-strand breaks. oncotarget.com In preclinical models of PARP inhibitor-resistant cancers, Prexasertib has been shown to overcome resistance by destabilizing replication forks. medrxiv.org DNA fiber assays have demonstrated that Prexasertib treatment can lead to an increased frequency of stalled replication forks. nih.gov

Depletion of Replication Protein A2 (RPA2) Pools

Mechanisms of Apoptosis Induction

The primary mechanism by which prexasertib induces apoptosis, or programmed cell death, is through the induction of "replication catastrophe." aacrjournals.orgmedchemexpress.com By inhibiting CHK1, prexasertib prevents the stabilization of replication forks and overrides the S-phase and G2/M cell cycle checkpoints. newdrugapprovals.orgoncotarget.com This forces cells with damaged DNA to enter mitosis prematurely, leading to overwhelming genomic instability and subsequent apoptosis. oncotarget.comnih.gov

Several key molecular markers are indicative of prexasertib-induced apoptosis. Treatment with prexasertib leads to a significant increase in:

γH2AX: A marker of DNA double-strand breaks. nih.govaacrjournals.orgaacrjournals.org

Cleaved caspase-3: A key executioner caspase in the apoptotic pathway.

Annexin V: A protein that binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during apoptosis.

In various cancer cell lines, including high-grade serous ovarian cancer (HGSOC), triple-negative breast cancer (TNBC), and osteosarcoma, prexasertib has been shown to robustly induce apoptosis. nih.govoncotarget.comnih.gov For instance, in pancreatic cancer cells, combination treatment with prexasertib and other agents led to nuclear fragmentation and a significant increase in apoptotic cell death. spandidos-publications.com This was accompanied by the release of cytochrome c from the mitochondria and a decrease in the anti-apoptotic protein Bcl-2. spandidos-publications.com Similarly, in diffuse large B-cell lymphoma (DLBCL) cell lines, prexasertib treatment induced significant apoptosis, which was associated with an accumulation of cells in the S phase of the cell cycle and increased oxidative DNA damage. researchgate.net

Interference with DNA Repair Mechanisms

A crucial aspect of prexasertib's anti-cancer activity is its ability to interfere with DNA repair mechanisms, particularly Homologous Recombination (HR). aacrjournals.org HR is a major pathway for the high-fidelity repair of DNA double-strand breaks. mdpi.com By compromising HR, prexasertib sensitizes cancer cells to DNA damaging agents and can overcome resistance to therapies like PARP inhibitors. aacrjournals.orgaacrjournals.org

Inhibition of Homologous Recombination (HR) Repair Capacity

Prexasertib has been demonstrated to significantly reduce the efficiency of HR repair. nih.govresearchgate.net Studies in triple-negative breast cancer (TNBC) cells have shown a greater than 55% reduction in HR efficiency following prexasertib treatment. nih.govresearchgate.net This induction of an "HR-deficient" phenotype is a key mechanism underlying its synergistic effects with PARP inhibitors. nih.govresearchgate.net

The inhibition of CHK1 by prexasertib leads to the downregulation of key HR proteins, including BRCA1 and RAD51. nih.gov This occurs through both post-translational and transcriptional regulation, with evidence pointing towards ubiquitin-proteasome-mediated degradation of these proteins. nih.gov

Prevention of Rad51 Foci Formation

A hallmark of active HR is the formation of nuclear foci by the RAD51 protein at sites of DNA damage. oncotarget.comoncotarget.com Prexasertib has been consistently shown to abrogate the formation of these RAD51 foci. aacrjournals.orgoncotarget.comaacrjournals.org In high-grade serous ovarian cancer (HGSOC) cells, treatment with the PARP inhibitor olaparib (B1684210) induces the formation of RAD51 foci, a response that is inhibited by the addition of prexasertib. oncotarget.comnih.gov This prevention of RAD51 foci formation indicates a direct impairment of the HR repair process. e-crt.orgoncotarget.com

The table below summarizes the effect of prexasertib on RAD51 foci formation in different cancer cell lines.

| Cell Line | Cancer Type | Treatment | Effect on RAD51 Foci | Reference |

| High-Grade Serous Ovarian Cancer (HGSOC) | Ovarian Cancer | Prexasertib + Olaparib | Inhibition of olaparib-induced Rad51 foci formation | oncotarget.com |

| Triple-Negative Breast Cancer (MDAMB231) | Breast Cancer | Prexasertib | Reduced RAD51 foci | nih.gov |

| PARP inhibitor-resistant HGSOC cells | Ovarian Cancer | Prexasertib | Blocks restored RAD51 foci formation | aacrjournals.orgnih.gov |

| BRCA wild-type Ovarian Cancer | Ovarian Cancer | Prexasertib + Rucaparib | Prevents rucaparib-induced nuclear Rad51 foci formation | e-crt.org |

Impact on BRCA2-Rad51 Interaction

The interaction between BRCA2 and RAD51 is a critical step in the HR pathway, facilitating the loading of RAD51 onto single-stranded DNA at the site of damage. oncotarget.comnih.gov CHK1 plays a role in facilitating this interaction through the phosphorylation of both BRCA2 and RAD51. e-crt.orgnih.gov By inhibiting CHK1, prexasertib disrupts this crucial interaction, thereby impairing the downstream steps of HR. nih.gove-crt.org This disruption prevents the proper localization and function of the HR repair machinery, contributing to the accumulation of DNA damage and subsequent cell death. nih.gov

Preclinical Efficacy Studies in Cancer Models

In Vitro Characterization of Prexasertib (B560075) Mesylate Anhydrous Activity

Prexasertib has demonstrated broad antiproliferative activity across a wide range of human cancer cell lines, often at low nanomolar concentrations. aacrjournals.orgaacrjournals.org This activity is observed in both adult and pediatric malignancies, including but not limited to ovarian cancer, neuroblastoma, acute lymphoblastic leukemia, and triple-negative breast cancer. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org

The cytotoxic effects of Prexasertib are dose-dependent. oncotarget.comnih.gov Studies have consistently shown that as the concentration of Prexasertib increases, the viability of cancer cells decreases. For example, in B-/T- cell progenitor acute lymphoblastic leukemia (ALL) cell lines, Prexasertib reduced cell viability in both a dose- and time-dependent manner. oncotarget.comnih.gov Similarly, in high-grade serous ovarian cancer (HGSOC) cell lines, increasing concentrations of Prexasertib led to a corresponding decrease in cell survival. nih.gov

The sensitivity of cancer cell lines to Prexasertib varies, with most exhibiting potent responses. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range for sensitive lines. selleckchem.com For instance, in a panel of pediatric cancer cell lines, the relative EC50 values ranged from 0.9 to 22 nmol/L. aacrjournals.org In a study of over 300 cancer cell lines, neuroblastoma lines were among the most sensitive to Prexasertib. aacrjournals.org

In specific cell lines, Prexasertib has shown the following activities:

U-2 OS (Osteosarcoma): Treatment with 4 nM Prexasertib for 24 hours resulted in a significant shift in cell-cycle populations from G1 and G2-M to the S-phase, accompanied by an induction of γH2AX phosphorylation, a marker of DNA double-strand breaks. medchemexpress.commedchemexpress.com

HeLa (Cervical Cancer): Prexasertib potently abrogated the G2–M checkpoint in p53-deficient HeLa cells with an EC50 of 9 nmol/L. selleckchem.com Treatment with 33 nM Prexasertib for 12 hours was also shown to cause chromosomal fragmentation. medchemexpress.commedchemexpress.com

HT-29 (Colon Carcinoma): Prexasertib inhibited CHK1 autophosphorylation (Ser296) and CHK2 autophosphorylation (Ser516) in a dose-dependent manner, with inhibitory concentrations ranging from 8 to 250 nM. medchemexpress.com

HNSCC (Head and Neck Squamous Cell Carcinoma): In HPV-negative HNSCC cell lines, Prexasertib abrogated the G2–M checkpoint and induced S-phase accumulation. aacrjournals.org It also demonstrated the ability to induce replication stress, leading to increased apoptosis and reduced cell viability.

Below is a table summarizing the in vitro activity of Prexasertib across various cancer cell lines.

| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |

| PEO1 | High-Grade Serous Ovarian Cancer | 6-49 | nih.gov |

| PEO4 | High-Grade Serous Ovarian Cancer | 6-49 | nih.gov |

| OVCAR3 | High-Grade Serous Ovarian Cancer | 6-49 | nih.gov |

| Multiple Pediatric Lines | Various Pediatric Cancers | 0.9-22 (EC50) | aacrjournals.org |

| HeLa | Cervical Cancer | 9 (EC50) | selleckchem.com |

| Ovarian Cancer Lines | Ovarian Cancer | 1-10 | nih.gov |

| TNBC Lines | Triple-Negative Breast Cancer | 0.32-117.3 | aacrjournals.org |

| A549 | Non-Small Cell Lung Cancer | ~15.48 | mdpi.com |

| U-2 OS | Osteosarcoma | 4 (Effective Dose) | medchemexpress.commedchemexpress.com |

| HT-29 | Colon Carcinoma | 8-250 (Effective Dose) | medchemexpress.com |

A key mechanism of Prexasertib's action involves the disruption of cell cycle regulation. As an inhibitor of CHK1, a critical regulator of cell cycle checkpoints, Prexasertib's activity leads to distinct changes in cell cycle phase distribution. aacrjournals.orgnih.gov

In numerous cancer cell lines, treatment with Prexasertib leads to a reduction of cells in the G1 and G2/M phases and a significant increase in the proportion of cells accumulating in the S-phase. oncotarget.comresearchgate.net For example, in U-2 OS cells, a low concentration of 4 nM Prexasertib caused a large shift from G1 and G2-M to S-phase. medchemexpress.commedchemexpress.com This S-phase accumulation was also observed in multiple B-/T-ALL cell lines and HPV-negative HNSCC cells. oncotarget.comaacrjournals.org This effect is attributed to the abrogation of the G2-M checkpoint, forcing cells with DNA damage to prematurely enter mitosis, a process that can lead to cell death. aacrjournals.orgnih.gov In some contexts, this is described as a "replication catastrophe" due to the accumulation of DNA damage during a dysregulated S-phase. mdpi.cominvivochem.com

Inhibition of CHK1 by Prexasertib ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells. wikipedia.orginvivochem.com This is a consequence of inducing extensive DNA damage and replication stress. aacrjournals.orgselleckchem.com The induction of apoptosis is confirmed by the increased expression of several key markers.

Studies have shown that Prexasertib treatment leads to:

Increased Annexin V staining: This indicates the externalization of phosphatidylserine, an early marker of apoptosis. nih.govaacrjournals.org In HPV-negative UM-SCC1 cells, Prexasertib alone caused a 15.3-fold increase in apoptotic cells. aacrjournals.org

Cleavage of PARP-1 and pro-Caspase-3: The cleavage of Poly (ADP-ribose) polymerase 1 (PARP-1) and the activation of caspases, such as Caspase-3, are hallmark events in the apoptotic cascade. oncotarget.comnih.govspandidos-publications.com

Increased γH2AX expression: Phosphorylation of the histone variant H2AX (to form γH2AX) is a sensitive marker for DNA double-strand breaks, a potent trigger for apoptosis. aacrjournals.orgoncotarget.comspandidos-publications.com The rapid appearance of pH2AX-positive double-stranded DNA breaks in the S-phase cell population is a characteristic response to Prexasertib. selleckchem.cominvivochem.com

Prexasertib is a selective, ATP-competitive inhibitor that directly engages its primary target, CHK1. oncotarget.comnih.govaacrjournals.org Target engagement is demonstrated by the inhibition of CHK1 autophosphorylation at serine 296 (S296), a critical step for its full activation. nih.govnih.govspandidos-publications.com

In multiple cell lines, including HT-29 colon cancer cells and various ALL cell lines, Prexasertib treatment effectively reduces the levels of phosphorylated CHK1 at the S296 site, confirming specific target inhibition. nih.govmedchemexpress.comspandidos-publications.com While Prexasertib inhibits S296 autophosphorylation, it can paradoxically lead to an increase in phosphorylation at other sites like S317 and S345, which are phosphorylated by the upstream kinases ATR and ATM in response to DNA damage induced by the drug itself. oncotarget.comnih.govspandidos-publications.com Prexasertib also shows inhibitory activity against CHK2, though it is more potent against CHK1. invivochem.comspandidos-publications.com Inhibition of CHK2 autophosphorylation at serine 516 (S516) has also been observed in cellular assays. medchemexpress.com

Preclinical Powerhouse: Prexasertib Mesylate Anhydrous Shows Significant Anti-Tumor Activity in Diverse Cancer Models

The investigational agent Prexasertib mesylate anhydrous, a potent inhibitor of checkpoint kinase 1 (CHK1) and 2 (CHK2), has demonstrated significant single-agent efficacy in a variety of preclinical cancer models, including challenging orthotopic and patient-derived xenografts. These studies highlight its potential as a therapeutic agent through its ability to induce DNA damage, inhibit tumor growth, and suppress metastasis.

Prexasertib operates by disrupting the cell's DNA damage response, a critical pathway that cancer cells often exploit to survive and proliferate despite genomic instability. By inhibiting CHK1 and CHK2, Prexasertib triggers replication catastrophe, a process where cells with damaged DNA are forced into premature and lethal cell division. This mechanism of action has proven effective in non-human studies across a spectrum of cancers.

In Vivo Efficacy in Non-Human Xenograft Models

Prexasertib's anti-tumor capabilities have been rigorously tested in various non-human xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice. These models provide a valuable platform for evaluating the in-vivo efficacy of novel cancer therapeutics.

Orthotopic Xenograft Models: Mimicking the Natural Tumor Environment

Orthotopic xenograft models, where tumor cells are implanted into the corresponding organ in the host animal, offer a more clinically relevant setting to study tumor growth and metastasis.

In an orthotopic model of ovarian cancer using SKOV3 cells, Prexasertib not only inhibited the growth of the primary tumor but also significantly reduced the incidence of metastases and the accumulation of ascitic fluid. Similarly, in an orthotopic pancreatic cancer model using SW1990 cells, treatment with Prexasertib resulted in a remarkable 92% reduction in primary tumor growth and completely inhibited metastasis to the intestine, spleen, and lymph nodes.

Studies in an orthotopic triple-negative breast cancer (TNBC) model using MDA-MB-231 cells further underscore Prexasertib's dual action on primary tumor growth and metastasis. In this model, Prexasertib inhibited primary tumor growth by 74.4% and lung metastasis by an impressive 97.48%. A combination of Prexasertib with a PI3K/mTOR inhibitor, LY3023414, also demonstrated increased inhibition of both primary tumor growth and spontaneous lung metastasis in the same model.

Furthermore, in a Group 3 medulloblastoma orthotopic xenograft model, Prexasertib demonstrated the ability to penetrate the central nervous system and engage its target.

Patient-Derived Xenograft (PDX) Models: A Step Closer to the Clinic

Patient-derived xenograft (PDX) models, which involve the direct implantation of fresh patient tumor tissue into mice, are considered to better represent the heterogeneity and characteristics of human cancers. Prexasertib has shown significant activity in a range of PDX models.

In the realm of triple-negative breast cancer (TNBC) , a particularly aggressive subtype, Prexasertib's efficacy was evaluated in 40 different PDX models. The results were striking, with 10% (4 out of 40) of the models achieving complete tumor regression and 40% (16 out of 40) showing partial tumor regression or stasis. In a separate study involving 38 TNBC PDX models, a combination of Prexasertib and the PI3K/mTOR inhibitor samotolisib (B612162) showed a synergistic or additive effect in 30 of the models.

The compound has also been tested in pediatric sarcoma PDX models, demonstrating complete regression in two models of desmoplastic small round cell tumor. Robust responses were also observed in mouse models of rhabdomyosarcoma.

In the context of glioblastoma , a highly aggressive brain tumor, the combination of Prexasertib with a PARP inhibitor showed synergistic effects in multiple patient-derived glioblastoma cells, both in vitro and in intracranial xenograft mouse models, leading to extended survival of the mice.

Prexasertib monotherapy also demonstrated anti-tumor activity across 14 high-grade serous ovarian cancer (HGSOC) PDX models. Additionally, in preclinical models of acute lymphoblastic leukemia (ALL) , Prexasertib exhibited significant single-agent efficacy in PDX models.

Evaluation of Tumor Growth Inhibition

The primary measure of efficacy in these preclinical models is the inhibition of tumor growth. Prexasertib has consistently demonstrated potent tumor growth inhibition across various cancer types.

| Cancer Type | Xenograft Model | Tumor Growth Inhibition | Citation |

| Triple-Negative Breast Cancer | HCC1187 | 83.8% | |

| MX-1 | 85.5% | ||

| HCC1806 | 94.2% | ||

| MDA-MB-231 (orthotopic) | 74.4% | ||

| Pancreatic Cancer | SW1990 (orthotopic) | >92% | |

| Neuroblastoma | Cell line-derived xenografts | Rapid regression |

In TNBC xenograft models, Prexasertib as a single agent inhibited tumor growth by 83.8% in the HCC1187 model, 85.5% in the MX-1 model, and 94.2% in the HCC1806 model. In neuroblastoma xenograft models, Prexasertib administration led to rapid tumor regression, irrespective of the initial tumor volume.

Assessment of Metastasis Suppression

A crucial aspect of cancer therapy is the ability to control the spread of cancer to distant organs, a process known as metastasis. Prexasertib has shown promising results in suppressing metastasis in preclinical models.

In the MDA-MB-231 orthotopic model of TNBC, Prexasertib treatment led to a 97.48% reduction in lung metastasis. Similarly, in an orthotopic pancreatic cancer model, Prexasertib completely prevented metastasis to the lymph nodes, spleen, and intestine. In an orthotopic ovarian cancer model, it significantly reduced the incidence of metastases.

Target Engagement and Pharmacodynamic Biomarkers in Xenograft Tissues

To confirm that Prexasertib is acting on its intended target and to understand its biological effects within the tumor, researchers analyze pharmacodynamic biomarkers in xenograft tissues. These biomarkers provide evidence of target engagement and downstream pathway modulation.

A key indicator of Prexasertib's activity is the induction of DNA damage markers. In a Calu-6 xenograft mouse model, Prexasertib monotherapy induced markers of replication stress and DNA damage in the tumors. In TNBC cell lines, Prexasertib treatment led to the activation of γH2AX and RPA32, both markers of DNA damage and replication stress. Similarly, in neuroblastoma models, Prexasertib promoted γH2AX-positive double-strand DNA breaks and the phosphorylation of DNA damage sensors ATM and DNA-PKcs within 24 hours.

In a Group 3 medulloblastoma model, a single dose of Prexasertib led to a peak in phosphorylated CHK1 (pCHK1 S345) and γ-H2AX at 2 hours post-dose, indicating target engagement and subsequent DNA damage. Increased levels of cleaved caspase-3, a marker of apoptosis (programmed cell death), were observed at 24 hours. In high-grade serous ovarian cancer PDX models, Prexasertib also induced DNA damage and replication stress.

Furthermore, studies in neuroblastoma xenografts showed a decrease in the proliferation marker Ki67 after just 6 days of Prexasertib exposure.

Mechanisms of Resistance to Prexasertib Mesylate Anhydrous

Identification of Molecular Determinants of Resistance

Unraveling the molecular basis of resistance is crucial for predicting treatment response and developing strategies to overcome it. Studies have employed comprehensive genomic and transcriptomic analyses to pinpoint key drivers of Prexasertib (B560075) resistance.

Transcriptome-wide analyses of pan-cancer cell line panels and preclinical models have been instrumental in identifying gene expression signatures associated with both sensitivity and resistance to Prexasertib. nih.govnih.gov A key finding from a broad analysis of 572 tumor cell lines is the association between the expression of E2F target genes and sensitivity to Prexasertib. nih.gov Conversely, gene sets related to innate immunity were found to be associated with intrinsic resistance. nih.govnih.gov

Further analysis of cell lines with acquired resistance revealed upregulation of specific pathways. Gene Set Enrichment Analysis (GSEA) on resistant models identified estrogen response, xenobiotic metabolism, and tumor necrosis factor-alpha (TNFα) signaling as pathways strongly associated with resistance. nih.gov Paradoxically, while high expression of E2F/G2M/Spindle Assembly Checkpoint (SAC) genes correlates with initial sensitivity, their upregulation is also observed in models of acquired resistance, suggesting a complex role in mediating drug tolerance over time. nih.govaacrjournals.org In some resistant models, transcriptomic analysis also revealed high levels of DNA replication-related genes like POLA1, POLE, and GINS3 to be associated with a lack of clinical benefit. researchgate.netresearchgate.net

The stability and function of the replication fork are central to the mechanism of action of CHK1 inhibitors. biorxiv.org Prexasertib induces replication catastrophe in vulnerable cells by disrupting the normal response to replication stress. nih.gov Consequently, alterations in replication fork components can significantly modify the cellular response to the drug.

Functional studies using RNA interference (RNAi) have confirmed a causal role for replication fork components in modulating the response to Prexasertib. nih.govnih.gov It has been proposed that mechanisms that protect cells from oncogene-induced replication stress may also shield them from the stress induced by CHK1 inhibition, leading to drug resistance. nih.govoncotarget.com For instance, the overexpression of the replication fork-associated proteins Claspin and Timeless, which are E2F transcription targets, has been linked to the protection against replication stress. nih.gov In some resistant cell lines, however, replication fork protection was not found to be the primary mechanism of resistance. nih.gov Instead, resistance was associated with other cell cycle adaptations. nih.gov Loss of the Helicase-Like Transcription Factor (HLTF), which can attack unprotected nascent DNA ends, has been shown to suppress cell death in checkpoint-deficient cells, suggesting another potential avenue for resistance. biorxiv.org

A recurring theme in the analysis of Prexasertib resistance is the involvement of innate immunity pathways. nih.govoncotarget.com Transcriptome analysis across a pan-cancer cell line panel and in vivo xenograft models identified a significant association between the expression of innate immunity genes and intrinsic resistance to Prexasertib. nih.govnih.gov This suggests that tumors with a pre-existing "inflamed" or immunologically active microenvironment may be less responsive to the drug. nih.gov

In models of acquired resistance, several innate immunity-related genes were also found to be upregulated. nih.gov Specifically, some resistant cell lines showed an increase in the expression of endogenous retroviruses, which is consistent with the activation of an interferon response during chronic Prexasertib treatment. nih.gov Clinical studies have corroborated these preclinical findings, showing that markers of an activated innate immune response, such as increased HLA-DR on monocytes and activation of the STING pathway marker TBK1, were associated with improved progression-free survival in patients. bmj.com Conversely, the emergence of immunosuppressive gene expression over time may contribute to acquired resistance. duke.edu

Role of Replication Fork Components as Modifiers of Response

Characterization of Acquired Resistance Models

To study the dynamic process of how tumors evolve to evade treatment, researchers have developed and characterized various preclinical models of acquired resistance to Prexasertib.

Multiple cancer cell lines have been made resistant to Prexasertib through methods like continuous exposure to escalating drug concentrations. nih.gov These models span various cancer types where Prexasertib has been investigated, including:

High-Grade Serous Ovarian Cancer (HGSOC): OVCAR5 and OVCAR8 cell lines have been used to generate Prexasertib-resistant (PrexR) sublines. nih.govresearchgate.net These resistant lines were also found to be cross-resistant to other CHK1 inhibitors (AZD7762) and ATR inhibitors (AZD6738). researchgate.netnih.gov

Small Cell Lung Cancer (SCLC): GLC4 and H792 cell lines were made resistant to Prexasertib. nih.govresearchgate.net

Triple-Negative Breast Cancer (TNBC): HCC38 and MDA-MB-468 cell lines have been used to generate models of acquired resistance to Prexasertib and another CHK1 inhibitor, SRA737. kent.ac.uk

Other Carcinomas and Sarcomas: Resistance has been established in the NCI-H520 squamous cell carcinoma line and in sarcoma models like SJC-Rh30. nih.gov For instance, after a rhabdomyosarcoma xenograft model (SJC-Rh30) regrew following treatment, cell lines established from the relapsed tumor (SJC-Rh30R) showed a markedly higher IC₅₀ value compared to those from vehicle-treated tumors (0.37 µM vs 0.0047 µM).

These resistant cell lines serve as critical tools for dissecting the molecular pathways that are altered during the development of resistance.

A primary mechanism of acquired resistance involves the activation of bypass signaling pathways that allow cancer cells to circumvent the lethal effects of CHK1 inhibition.

G2 Checkpoint Delay: In HGSOC-resistant cell lines (OVCAR5R, OVCAR8R), a key resistance mechanism is the enforcement of a prolonged G2 cell cycle delay. nih.gov This is achieved through lower CDK1/CyclinB1 activity, which prevents the cells from prematurely entering mitosis with damaged DNA—a phenomenon known as mitotic catastrophe that Prexasertib is designed to induce. researchgate.netnih.gov By delaying mitotic entry, cells gain time for DNA repair, thus avoiding cell death. nih.govresearchgate.net

WEE1 Upregulation: In SCLC models, acquired resistance to Prexasertib has been strongly correlated with the overexpression of WEE1, another critical cell cycle checkpoint kinase. nih.govresearchgate.net WEE1 is a kinase that inhibits CDK1, and its upregulation can enforce a G2 arrest, similar to the mechanism seen in HGSOC. researchgate.net Reversing this resistance was possible by using a WEE1 inhibitor or WEE1 siRNA, highlighting this as a key bypass pathway in SCLC. nih.govresearchgate.net This mechanism has also been implicated in TNBC models of resistance. kent.ac.uk

Importantly, even in resistant cells, Prexasertib often still effectively inhibits the CHK1 kinase, indicating that resistance is not due to lack of target engagement but rather the activation of these downstream bypass mechanisms. nih.gov

Role of Wee1 Overexpression in Prexasertib Mesylate Anhydrous Resistance

A key mechanism of acquired resistance to prexasertib involves the upregulation of Wee1 kinase. nih.govresearchgate.net Wee1 is a critical cell cycle regulator that, like CHK1, plays a role in the G2/M checkpoint by inhibiting Cyclin-Dependent Kinase 1 (CDK1). mdpi.comacs.org

In studies involving small cell lung cancer (SCLC) and triple-negative breast cancer (TNBC) cell lines, acquired resistance to prexasertib was consistently associated with a significant increase in Wee1 expression at the mRNA and protein levels. nih.govkent.ac.uk This overexpression is not merely a correlation but a causal factor in the development of resistance. For instance, experimentally induced overexpression of Wee1 in parental (non-resistant) SCLC cells was sufficient to induce resistance to prexasertib. nih.gov Conversely, the resistance of prexasertib-resistant cell lines could be reversed by silencing Wee1 using small interfering RNA (siRNA) or by inhibiting its activity with a specific Wee1 inhibitor. nih.govresearchgate.net

The functional consequence of Wee1 overexpression in the context of prexasertib resistance is the maintenance of CDK1 inhibition. CHK1 inhibition by prexasertib would typically lead to the activation of CDK1, forcing cells with unrepaired DNA damage into premature mitosis and subsequent cell death (mitotic catastrophe). researchgate.net However, when Wee1 is overexpressed, it compensates for the loss of CHK1-mediated CDK1 inhibition, thereby maintaining the G2 arrest and allowing time for DNA damage repair, ultimately preventing mitotic catastrophe. nih.govmdpi.com

Research findings have demonstrated a direct link between the level of Wee1 expression and the degree of acquired resistance to prexasertib in SCLC cell lines. nih.gov This suggests that Wee1 could serve as a potential biomarker for predicting resistance to CHK1 inhibitors. kent.ac.uk

| Cell Line Type | Key Finding | Experimental Approach | Reference |

|---|---|---|---|

| Small Cell Lung Cancer (SCLC) | Wee1 DNA copy number, mRNA, and protein levels correlate with the level of acquired prexasertib resistance. | Establishment of prexasertib-resistant cell lines, gene expression analysis, and protein level detection. | nih.gov |

| SCLC | Wee1 siRNA or a Wee1 inhibitor reversed prexasertib resistance. | RNA interference and chemical inhibition studies in resistant cell lines. | nih.govresearchgate.net |

| SCLC | Wee1 transfection induced prexasertib resistance in parental cells. | Gene transfection experiments in non-resistant cell lines. | nih.gov |

| Triple-Negative Breast Cancer (TNBC) | WEE1 overexpression is a potential biomarker and driver of acquired resistance to CHK1 inhibitors. | Generation of TNBC cell lines with acquired resistance to prexasertib and subsequent molecular analysis. | kent.ac.uk |

Maintenance of CHK1 Inhibition in Resistant Phenotypes

An important aspect of acquired resistance to prexasertib is that it often does not involve the loss of target engagement. In many resistant cell models, prexasertib is still able to inhibit CHK1 kinase activity. oncotarget.com This is evidenced by the continued decrease in the autophosphorylation of CHK1 at serine 296 (S296), a marker of CHK1 activity, in both parental and resistant tumor cell lines when treated with the drug. mdpi.comoncotarget.com

This observation indicates that the resistance mechanisms are generally not due to factors that would prevent the drug from reaching its target, such as increased drug efflux or mutations in the CHK1 protein that prevent prexasertib binding. Instead, resistance emerges from the activation of bypass pathways that circumvent the lethal effects of CHK1 inhibition. nih.govoncotarget.com

In BRCA wild-type high-grade serous ovarian cancer (HGSOC), for example, resistance to prexasertib monotherapy develops through a prolonged G2 delay induced by reduced CDK1/CyclinB1 activity. researchgate.netnih.gov This prevents cells from entering mitotic catastrophe despite the inhibition of CHK1. researchgate.netnih.gov While CHK1's role in cell cycle control is bypassed, its function in regulating RAD51-mediated homologous recombination (HR) repair remains unaltered in these resistant cells. nih.gov This sustained inhibition of the HR pathway by prexasertib can be exploited therapeutically, as it sensitizes the CHK1 inhibitor-resistant cells to DNA damaging agents. nih.gov

Furthermore, in some resistant cell lines, while the direct inhibition of CHK1 by prexasertib is maintained, the downstream signaling pathways are rewired. For instance, in sarcoma xenografts that developed resistance to prexasertib, there was an observed increase in the phosphorylation of proteins in the PI3K and MAPK signaling pathways, such as AKT, MEK1/2, and ERK1/2. nih.gov This suggests that these pathways may be activated to promote cell proliferation and survival, thereby compensating for the effects of CHK1 inhibition.

| Cancer Type | Mechanism of Resistance | Evidence of Maintained CHK1 Inhibition | Reference |

|---|---|---|---|

| Pan-cancer cell lines | Resistance is not a consequence of poor drug exposure or lack of target inhibition. | Decreased auto-phosphorylation of CHK1 at S296 in both parental and resistant tumor lines. | oncotarget.com |

| BRCA wild-type High-Grade Serous Ovarian Cancer (HGSOC) | Prolonged G2 delay induced by lower CDK1/CyclinB1 activity. | CHK1's regulation of RAD51-mediated homologous recombination repair was not altered in resistant cells. | researchgate.netnih.gov |

| Sarcoma Xenografts | Increased activation of PI3K and MAPK signaling pathways. | Not explicitly stated, but resistance is attributed to downstream pathway activation rather than loss of CHK1 inhibition. | nih.gov |

Synergistic and Combination Research Strategies in Preclinical Settings

Combination with DNA-Damaging Agents

A primary strategy in preclinical research involves pairing prexasertib (B560075) with agents that directly cause DNA damage, such as conventional chemotherapeutics and ionizing radiation. aacrjournals.orgnih.gov The rationale is that by inhibiting CHK1-mediated cell cycle arrest and DNA repair, prexasertib prevents cancer cells from recovering from the damage inflicted by these agents, thereby leading to a form of cellular suicide known as mitotic catastrophe or apoptosis. nih.govmdpi.com

Preclinical studies have consistently demonstrated that prexasertib can synergistically increase the cytotoxicity of several standard chemotherapeutic drugs across a range of cancer models. uthscsa.edunih.gov This potentiation effect has been observed with various classes of chemotherapy, highlighting the broad applicability of this combination strategy.

Clofarabine : In acute lymphoblastic leukemia (ALL) models, prexasertib has shown a powerful synergistic effect when combined with the nucleoside analog clofarabine. researchgate.netnih.govresearchgate.net This combination has proven effective against both ALL cell lines and primary leukemic blasts. nih.govd-nb.info

Gemcitabine (B846) : A high degree of synergy is reported between prexasertib and gemcitabine. nih.gov This combination is particularly effective in models of ALL and pancreatic cancer. nih.govspandidos-publications.com In pancreatic cancer cells, the combination leads to enhanced inhibition of cell proliferation and increased markers of apoptosis compared to either drug alone. spandidos-publications.com

Doxorubicin (B1662922) : In preclinical xenograft models of pediatric rhabdomyosarcoma, the combination of prexasertib and doxorubicin resulted in durable and complete tumor regression. nih.govfda.gov This chemosensitizing activity was also observed in ALL cell lines. researchgate.net

Irinotecan (B1672180) : The combination of prexasertib with irinotecan has also shown significant antitumor activity. In rhabdomyosarcoma models, this pairing led to lasting complete tumor regressions. nih.govfda.gov Furthermore, synergy has been noted in colorectal cancer models. d-nb.info

| Chemotherapeutic Agent | Cancer Model | Observed Synergistic Effect | Reference |

|---|---|---|---|

| Clofarabine | Acute Lymphoblastic Leukemia (ALL) | Sensitizes primary and leukemic cells to the antimetabolite. | nih.govd-nb.info |

| Gemcitabine | Acute Lymphoblastic Leukemia (ALL), Pancreatic Cancer | Highly synergistic, leading to increased apoptosis and reduced cell viability. | nih.govspandidos-publications.com |

| Doxorubicin | Rhabdomyosarcoma, Acute Lymphoblastic Leukemia (ALL) | Induces durable, complete tumor regression in xenograft models. | nih.govfda.gov |

| Irinotecan | Rhabdomyosarcoma, Colorectal Cancer | Causes durable, complete tumor regression in xenograft models. | nih.govfda.gov |

Prexasertib has been identified as a potent radiosensitizer, capable of increasing the tumor-killing effects of ionizing radiation. frontiersin.org Radiation therapy works by inducing DNA damage, and cancer cells often rely on checkpoint kinases to halt the cell cycle and repair this damage. frontiersin.orgresearchgate.net Prexasertib's inhibition of CHK1 abrogates these checkpoints, forcing irradiated cells to proceed through mitosis with damaged DNA, which results in increased cell death. frontiersin.orgaacrjournals.org

This radiosensitizing effect has been demonstrated in various cancer models:

In head and neck squamous cell carcinoma (HNSCC), combining prexasertib with radiation significantly decreased cancer cell survival in vitro and delayed tumor growth in vivo. aacrjournals.org

In preclinical models of pediatric high-grade glioma (specifically those with TP53 mutations), prexasertib demonstrated a synergistic anti-tumor effect with radiation by abrogating both G1/S and G2/M checkpoints. frontiersin.org

Studies in esophageal squamous cell carcinoma have also shown that prexasertib potentiates the effects of radiation, suggesting this combination as a powerful therapeutic strategy. aacrjournals.orgresearchgate.net

Enhancement of Chemotherapeutic Efficacy (e.g., Clofarabine, Gemcitabine, Doxorubicin, Irinotecan)

Combination with DNA Repair Pathway Inhibitors

Another promising preclinical strategy is the combination of prexasertib with inhibitors that target other key DNA repair pathways. This approach aims to create a "synthetic lethality" scenario by simultaneously blocking multiple avenues of DNA repair, leaving cancer cells with an overwhelming and irreparable level of DNA damage. frontiersin.org

The most extensively studied combination in this category is prexasertib with Poly(ADP-ribose) Polymerase (PARP) inhibitors, such as olaparib (B1684210). nih.gov PARP inhibitors are particularly effective in cancers with pre-existing defects in the homologous recombination (HR) repair pathway, such as those with BRCA mutations. mdpi.com However, the combination with prexasertib has been shown to be synergistic even in cancer models without such defects (BRCA wild-type). oncotarget.comnih.govnih.gov This combination has demonstrated significant activity in models of high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC), including those that have developed resistance to PARP inhibitors alone. nih.govaacrjournals.org

The synergy between prexasertib and PARP inhibitors stems from a multi-pronged assault on the cancer cell's ability to manage its DNA.

Induction of DNA Damage : Single-agent prexasertib can induce DNA damage and replication stress. nih.govaacrjournals.org When combined with a PARP inhibitor like olaparib, this effect is significantly amplified. nih.govnih.gov

Increased Apoptosis : The accumulation of extensive, unrepaired DNA damage triggers programmed cell death. Studies show that the combination treatment leads to a greater induction of apoptosis, as evidenced by increased levels of cleaved PARP and cleaved caspase-3, compared to either drug used alone. spandidos-publications.comoncotarget.come-crt.org

Abrogation of Cell Cycle Arrest : PARP inhibition can cause cells to arrest in the G2/M phase to repair DNA damage. nih.gov Prexasertib overrides this crucial checkpoint, forcing the cells into a lethal mitotic catastrophe due to the presence of damaged chromosomes. nih.gove-crt.org

| Cancer Model | Key Mechanistic Finding | Outcome | Reference |

|---|---|---|---|

| High-Grade Serous Ovarian Cancer (HGSOC) | Increased DNA damage (comet tail DNA, γH2AX staining). | Synergistic decrease in cell viability and greater induction of apoptosis. | nih.govresearchgate.net |

| Triple-Negative Breast Cancer (TNBC) | Increased DNA strand breaks and nuclear disintegration. | Synergistic cytotoxicity, induction of homologous recombination deficiency. | nih.govnih.gov |

| PARP-Inhibitor Resistant HGSOC | Induction of DNA damage and replication stress. | Reversal of resistance and significant tumor growth inhibition. | nih.govaacrjournals.org |

A critical mechanism underlying the synergy between prexasertib and PARP inhibitors is the disruption of the homologous recombination (HR) repair pathway. A key protein in this pathway is Rad51, which forms nuclear foci at sites of DNA double-strand breaks to initiate repair. oncotarget.com

Preclinical research has shown that while treatment with a PARP inhibitor like olaparib induces the formation of these protective Rad51 foci in HR-proficient cancer cells, the addition of prexasertib actively prevents this from happening. oncotarget.comnih.govnih.gov By inhibiting CHK1, prexasertib impairs the transnuclear localization and function of Rad51. oncotarget.comnih.gov This inhibition of Rad51 foci formation effectively cripples the HR repair pathway, inducing a state of "functional BRCAness" or HR deficiency. nih.govnih.gov This acquired vulnerability renders the cancer cells highly sensitive to the cytotoxic effects of PARP inhibition, leading to the observed synergistic cell killing. oncotarget.comaacrjournals.orgaacrjournals.org

Synergy with Poly(ADP-ribose) Polymerase (PARP) Inhibitors (e.g., Olaparib)

Mechanism of Enhanced DNA Damage and Apoptosis

Combination with Other Targeted Therapies

Preclinical research has extensively explored the combination of prexasertib mesylate anhydrous with other targeted therapies to enhance its antitumor effects and overcome potential resistance mechanisms. These strategies often involve targeting parallel or downstream pathways to induce synthetic lethality or a more profound and durable response.

The combination of prexasertib with inhibitors of the PI3K/mTOR pathway, such as samotolisib (B612162) (LY3023414), has been investigated as a promising therapeutic strategy, particularly in aggressive cancers like triple-negative breast cancer (TNBC). nih.govaacrjournals.org The rationale for this combination lies in the observation that resistance to CHK1 inhibitors can be associated with the upregulation of PI3K/AKT signaling pathways. aacrjournals.org

Preclinical studies have demonstrated that the concurrent inhibition of CHK1 and the PI3K/mTOR pathway can lead to synergistic or additive antitumor effects. nih.govaacrjournals.org In TNBC cell lines and patient-derived xenograft (PDX) models, the combination of prexasertib and samotolisib resulted in inhibited cell proliferation and primary tumor growth. nih.govaacrjournals.orgresearchgate.net Specifically, in MDA-MB-231 orthotopic xenograft tumors, the combination treatment led to a significant tumor regression of 24.9%, whereas prexasertib and samotolisib alone only showed tumor growth inhibition. aacrjournals.org

Further analysis of 38 TNBC PDX models revealed that the combination of prexasertib and samotolisib produced synergistic or additive effects in 30 of these models. nih.govaacrjournals.org This suggests a broad potential for this combination across different subtypes of TNBC. Mechanistically, the combination of a CHK1 inhibitor and a PI3K/mTOR inhibitor has been shown to augment replication stress and increase DNA damage, leading to enhanced apoptosis. aacrjournals.orgresearchgate.netnih.gov In high-grade serous ovarian cancer (HGSOC) cell lines, the combination of prexasertib and the PI3K/mTOR inhibitor LY3023414 increased chromosomal breaks and mitotic cell death. nih.gov

These preclinical findings provided a strong basis for the clinical evaluation of this combination. nih.govaacrjournals.orgaacrjournals.org A subsequent phase Ib study explored the safety and preliminary efficacy of prexasertib and samotolisib in patients with advanced solid tumors, including those with PIK3CA mutations and TNBC. nih.govaacrjournals.org

Table 1: Preclinical Efficacy of Prexasertib and Samotolisib Combination in TNBC PDX Models aacrjournals.org

| Treatment Group | Number of Models with Synergy | Number of Models with Additive Effect | Total Models with Enhanced Effect | Overall Response Rate (Combination) |

| Prexasertib + Samotolisib | 8 | 22 | 30 | 36.8% |

Data derived from a study of 38 TNBC PDX models.

The combination of prexasertib with tyrosine kinase inhibitors (TKIs) has shown promise in preclinical models of various hematological malignancies, particularly Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). researchgate.netoncotarget.com The rationale for this combination is to target both the primary oncogenic driver (e.g., BCR-ABL1 in Ph+ ALL) and the DNA damage response pathway, which can be a mechanism of resistance to TKIs.

In preclinical studies involving Ph+ ALL cell lines, prexasertib demonstrated synergistic effects when combined with the TKIs imatinib (B729) and dasatinib. oncotarget.com This co-treatment resulted in an additive effect in the induction of DNA damage, as measured by γH2A.X levels. oncotarget.com The combination was also found to be effective in primary leukemic blasts from ALL patients. researchgate.netoncotarget.com These findings suggest that inhibiting CHK1 can sensitize leukemic cells to the cytotoxic effects of TKIs. oncotarget.com

Further research has extended these findings, showing that prexasertib can enhance the efficacy of TKIs in BCR/ABL mutant ALL cells in vitro. nih.gov The synergistic interaction between prexasertib and TKIs highlights a potential strategy to overcome TKI resistance and improve treatment outcomes in Ph+ ALL.

Table 2: Synergistic Effects of Prexasertib with Tyrosine Kinase Inhibitors in Ph+ ALL

| Combination | Cell Model | Observed Effect | Reference |

| Prexasertib + Imatinib | Ph+ ALL cell lines, primary leukemic blasts | Synergistic cytotoxicity, increased DNA damage | researchgate.netoncotarget.com |

| Prexasertib + Dasatinib | Ph+ ALL cell lines | Synergistic cytotoxicity, increased DNA damage | oncotarget.com |

| Prexasertib + TKI | BCR/ABL mutant ALL cells | Increased efficacy of TKI | nih.gov |

Combining prexasertib with WEE1 kinase inhibitors, such as adavosertib (AZD1775), represents a rational strategy to overcome resistance to CHK1 inhibition. Both CHK1 and WEE1 are critical regulators of the G2/M cell cycle checkpoint. Their simultaneous inhibition can lead to catastrophic mitotic entry with unrepaired DNA damage, resulting in cell death.

Preclinical studies have shown that resistance to CHK1 inhibitors can be associated with an upregulation of WEE1. kent.ac.uk In triple-negative breast cancer (TNBC) cell lines that developed resistance to prexasertib, an increased level of WEE1 was observed. kent.ac.uk The combination of low doses of adavosertib with a CHK1 inhibitor was able to re-sensitize these resistant cells. kent.ac.uk

In head and neck squamous cell carcinoma (HNSCC) cell lines, particularly those with TP53 mutations that compromise the G1/S checkpoint, the combination of prexasertib and adavosertib has demonstrated significant cytotoxicity. researchgate.net This dual inhibition leads to an accumulation of DNA damage and mitotic catastrophe. researchgate.net The synergistic effect of inhibiting both CHK1 and WEE1 has been linked to enhanced replication stress and tumor-specific apoptosis. researchgate.net

This combination strategy has also been explored as a way to overcome resistance to PARP inhibitors, where restored replication fork stabilization is a key resistance mechanism. aacrjournals.org By targeting both CHK1 and WEE1, it is possible to disrupt this stabilization and re-sensitize resistant cells to PARP inhibition. aacrjournals.org

Table 3: Preclinical Rationale for Combining Prexasertib with WEE1 Inhibitors

| Cancer Type | Resistance Mechanism to CHK1i | Effect of Combination | Reference |

| Triple-Negative Breast Cancer | Upregulation of WEE1 | Re-sensitization to CHK1 inhibitor | kent.ac.uk |

| Head and Neck Squamous Cell Carcinoma | Dependence on G2/M checkpoint (TP53 mutation) | Increased cytotoxicity and mitotic catastrophe | researchgate.net |

| PARP inhibitor-resistant cancers | Replication fork stabilization | Overcomes resistance by disrupting fork stabilization | aacrjournals.org |

Inducing and exploiting replication stress is a key mechanism of action for prexasertib. Combining it with other agents that also induce replication stress, such as dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors and CTP synthase 1 (CTPS1) inhibitors, can create a synthetic lethal interaction.

Preclinical research has investigated the synergistic effects of prexasertib with DHODH inhibitors like brequinar (B1684385) in models of MYC-amplified medulloblastoma. The combination of these agents has been shown to exacerbate replication stress, leading to enhanced cancer cell death. Methodologies such as dose-matrix screening are used to quantify the synergy between prexasertib and DHODH inhibitors.

Similarly, targeting CTPS1, an enzyme involved in nucleotide synthesis, can deplete the nucleotide pools necessary for DNA replication, thereby inducing replication stress. Combining a CTPS1 inhibitor like lometrexol (B1675047) with prexasertib can further amplify this stress, leading to a potent anti-tumor effect. This strategy is based on the principle of overwhelming the cancer cell's ability to cope with DNA damage and replication stress.

The combination of prexasertib with epidermal growth factor receptor (EGFR) inhibitors, such as cetuximab, has been explored as a therapeutic strategy, particularly in head and neck squamous cell carcinoma (HNSCC). mdpi.comresearchgate.net EGFR signaling can be a mechanism of innate resistance to prexasertib in some cancers. mdpi.com

Preclinical studies in HNSCC cell lines have demonstrated that while prexasertib monotherapy may not be highly effective, its combination with an EGFR inhibitor can result in synergistic anti-proliferative effects. mdpi.comresearchgate.net The addition of prexasertib to cetuximab and radiation has been shown to decrease cell proliferation and increase apoptosis in both HPV-positive and HPV-negative HNSCC cell lines. researchgate.net This triple combination leads to an accumulation of cells in the S-phase of the cell cycle, enhancing the cytotoxic effects of radiation. researchgate.net

These findings suggest that upfront evaluation of EGFR expression status could be important in clinical trials involving prexasertib and that EGFR inhibition may be a viable strategy to overcome resistance to CHK1 inhibition. mdpi.com

Table 4: Preclinical Findings for Prexasertib and Cetuximab Combination in HNSCC

| Cell Lines | Treatment | Outcome | Reference |

| UM-SCC1, UM-SCC2, UM-SCC6, FaDu, UM-SCC47, UPCI:SCC090 | Prexasertib + Cetuximab + Irradiation | Decreased cell proliferation, increased apoptosis | researchgate.net |

| TNBC cell lines | Prexasertib + EGFR inhibitor | Synergistic anti-proliferation effects | mdpi.com |

Advanced Research Methodologies and Translational Research Paradigms

In Vitro Experimental Design and Techniques

In vitro studies are fundamental to characterizing the cellular and molecular effects of prexasertib (B560075). These experiments, conducted on cancer cell lines and patient-derived cells, offer a controlled environment to investigate the drug's direct impact on tumor biology.

Flow cytometry is a cornerstone technique used to analyze the effects of prexasertib on cell cycle progression. By staining cells with DNA-intercalating dyes like propidium (B1200493) iodide (PI) or 7-Aminoactinomycin D (7-AAD), researchers can quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). mdpi.comnih.govnih.gov

Treatment with prexasertib has been shown to induce significant perturbations in the cell cycle. For instance, in some cancer cell lines, prexasertib treatment leads to an accumulation of cells in the S phase, indicating an arrest during DNA replication. nih.govaacrjournals.org In other contexts, particularly in combination with DNA damaging agents, prexasertib can abrogate the G2/M checkpoint. nih.gov This prevents cells with damaged DNA from arresting in G2, forcing them into a premature and often lethal mitosis. nih.gov

Studies have demonstrated that in high-grade serous ovarian cancer (HGSOC) cells, olaparib (B1684210) treatment alone causes an enrichment of cells in the G2/M phase, while the combination with prexasertib reduces the proportion of cells in G2/M. nih.gov Similarly, in non-small cell lung cancer (NSCLC) cells, combining prexasertib with ciclopirox (B875) (CPX) resulted in a significant increase in the sub-G1 population, indicative of apoptosis, and an accumulation of cells in the G0/G1 phase. mdpi.com

Table 1: Effect of Prexasertib on Cell Cycle Distribution in Cancer Cell Lines

| Cell Line | Treatment | Predominant Cell Cycle Effect | Reference |

|---|---|---|---|

| MDAMB231 & MDAMB453 (TNBC) | Prexasertib (250 nM) | S phase arrest | nih.gov |

| VCAP, LNCaP, 22RV1, PC3 (Prostate Cancer) | Prexasertib (50 nM) | Increased S-phase populations | aacrjournals.org |

| OVCAR3 (Ovarian Cancer) | Olaparib + Prexasertib | Reduction in G2/M phase compared to olaparib alone | nih.gov |

This table is generated based on data from the text and is for illustrative purposes.

Western blotting is an indispensable technique for investigating the molecular mechanism of prexasertib by analyzing changes in protein expression and phosphorylation states. This method allows researchers to probe key proteins involved in the DNA damage response (DDR) and cell cycle control.

A primary target of prexasertib is CHK1. Western blot analysis consistently demonstrates that prexasertib effectively inhibits the autophosphorylation of CHK1 at serine 296 (S296), a critical step for its activation. spandidos-publications.comaacrjournals.org While inhibiting CHK1's kinase activity, prexasertib treatment often leads to an increase in the phosphorylation of CHK1 at sites like serine 317 (S317) and serine 345 (S345), which are phosphorylated by the upstream kinase ATR in response to DNA damage. mdpi.comspandidos-publications.com

Furthermore, Western blotting is used to detect markers of DNA damage and apoptosis. A key marker is the phosphorylation of H2A histone family member X (H2AX) at serine 139, forming γH2AX, which signals the presence of DNA double-strand breaks. spandidos-publications.comnih.govoncotarget.com Increased levels of γH2AX are frequently observed in cells treated with prexasertib, confirming its ability to induce DNA damage. nih.govoncotarget.com The cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3 are also assessed to confirm the induction of apoptosis. spandidos-publications.comoncotarget.com

Table 2: Key Protein Modifications Observed with Prexasertib Treatment via Western Blot

| Protein | Modification | Biological Significance | Reference |

|---|---|---|---|

| CHK1 | Inhibition of pS296 (autophosphorylation) | Inhibition of CHK1 kinase activity | spandidos-publications.comaacrjournals.org |

| CHK1 | Increased pS317 and pS345 | Activation of the ATR-CHK1 pathway due to DNA damage | mdpi.comspandidos-publications.com |

| H2AX | Increased γH2AX (pS139) | Induction of DNA double-strand breaks | spandidos-publications.comnih.govoncotarget.com |

| PARP | Cleavage | Marker of apoptosis | oncotarget.com |

| Caspase-3 | Cleavage | Marker of apoptosis | oncotarget.com |

This table is generated based on data from the text and is for illustrative purposes.

High content imaging (HCI), also known as automated microscopy, provides a powerful platform for the quantitative analysis of cellular responses to prexasertib at the single-cell level. This technique combines automated fluorescence microscopy with sophisticated image analysis software to measure multiple parameters simultaneously, including markers of DNA damage and changes in cellular morphology.

HCI is frequently used to visualize and quantify γH2AX foci, which are distinct nuclear spots that form at the sites of DNA double-strand breaks. nih.govoncotarget.com Studies have shown a significant increase in the number and intensity of γH2AX foci in cancer cells following prexasertib treatment, providing visual confirmation of its DNA-damaging effects. nih.govoncotarget.com In some cases, a pan-nuclear γH2AX staining pattern is observed, suggesting extensive DNA damage that can lead to apoptosis. oncotarget.comresearchgate.net

Beyond DNA damage, HCI can assess changes in nuclear morphology, such as micronucleus formation and nuclear fragmentation, which are hallmarks of mitotic catastrophe. nih.govresearchgate.net Following treatment with prexasertib, especially in combination with other agents, an increase in distorted nuclei and micronuclei is often observed, indicating that the cells are undergoing a lethal form of cell division due to unrepaired DNA damage. nih.govresearchgate.net

The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA fragmentation, a direct consequence of DNA damage. This technique is particularly useful for assessing the genotoxic effects of prexasertib, both as a single agent and in combination therapies.

In the Comet assay, cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of this tail are proportional to the amount of DNA damage.

Studies have employed the alkaline Comet assay to quantify DNA fragmentation in cells treated with prexasertib. researchgate.netnih.gov These experiments have shown that while prexasertib alone can induce some level of DNA damage, its combination with DNA-damaging agents like gemcitabine (B846) or PARP inhibitors results in a synergistic increase in DNA fragmentation, as evidenced by significantly longer comet tails. nih.govnih.gov